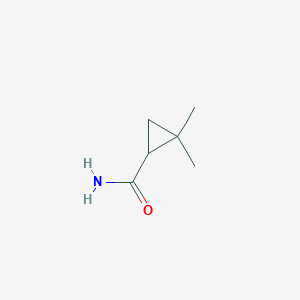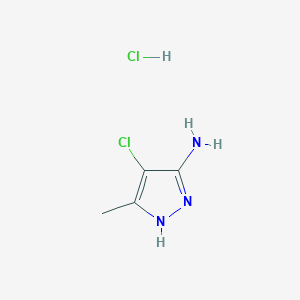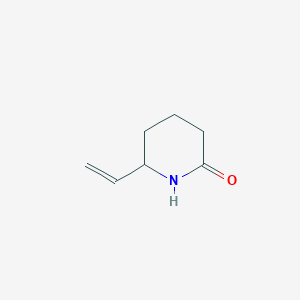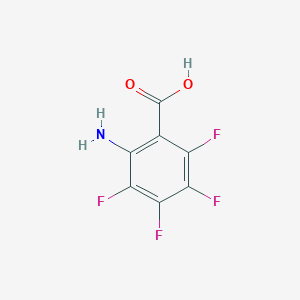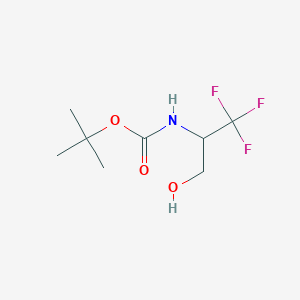
tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate
Vue d'ensemble
Description
Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, also known as TPFC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPFC is a carbamate derivative that has been used in various applications, including as a reagent in organic synthesis and as a building block in drug discovery.
Mécanisme D'action
The mechanism of action of tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is not fully understood. However, it has been suggested that tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate may act as a carbamate inhibitor of enzymes involved in various biological processes, including cholinesterases and carbonic anhydrases.
Effets Biochimiques Et Physiologiques
Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate can inhibit the activity of cholinesterases and carbonic anhydrases, which are enzymes involved in various biological processes. In vivo studies have shown that tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has several advantages for use in lab experiments, including its stability and ease of handling. However, tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate. One direction is the development of new synthetic methods for tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate that are more efficient and environmentally friendly. Another direction is the investigation of the mechanism of action of tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, which could lead to the development of new drugs that target cholinesterases and carbonic anhydrases. Additionally, the potential use of tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate as a therapeutic agent for various diseases, including Alzheimer's disease and cancer, should be further explored.
In conclusion, tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is a carbamate derivative that has gained significant attention in scientific research due to its unique properties. tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been used in various applications, including as a reagent in organic synthesis and as a building block in drug discovery. tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate exhibits various biochemical and physiological effects and has several advantages for use in lab experiments. There are several future directions for research on tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, including the development of new synthetic methods, the investigation of its mechanism of action, and the potential use as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been used in various scientific research applications, including as a reagent in organic synthesis and as a building block in drug discovery. tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been found to be a useful reagent in the synthesis of various compounds, including carbamates, ureas, and amides. In drug discovery, tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been used as a building block for the synthesis of various drug candidates, including antiviral and anticancer agents.
Propriétés
Numéro CAS |
126536-02-5 |
|---|---|
Nom du produit |
tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
Formule moléculaire |
C8H14F3NO3 |
Poids moléculaire |
229.2 g/mol |
Nom IUPAC |
tert-butyl N-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
InChI |
InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-5(4-13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14) |
Clé InChI |
RTJICTSWXPIQIQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CO)C(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)NC(CO)C(F)(F)F |
Synonymes |
TERT-BUTYL [2,2,2-TRIFLUORO-1-(HYDROXYMETHYL)ETHYL]CARBAMATE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

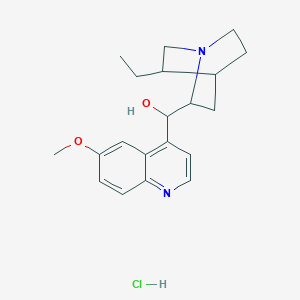
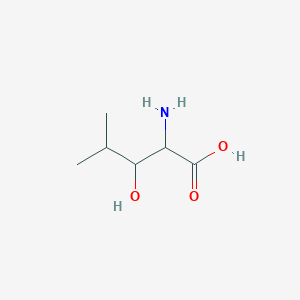
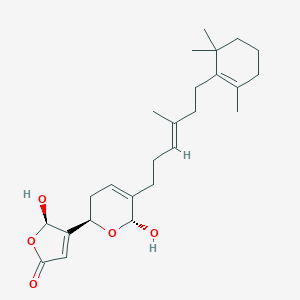
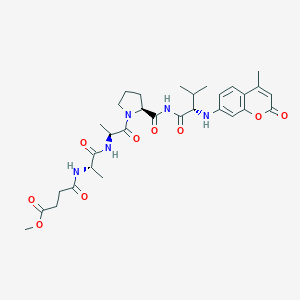
![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)
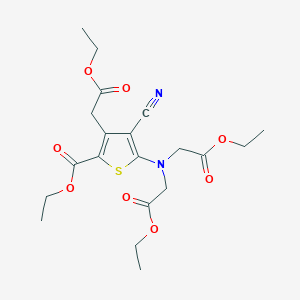
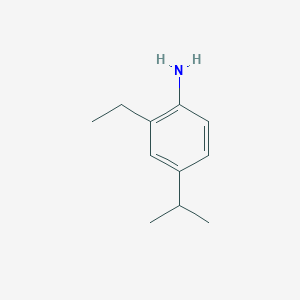
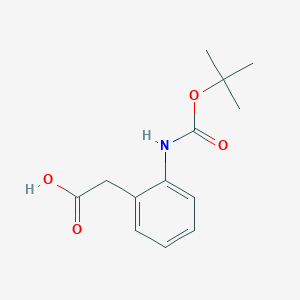
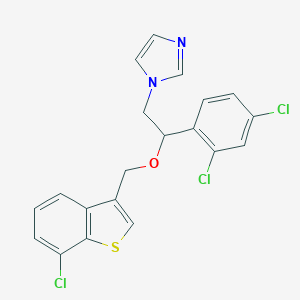
![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
